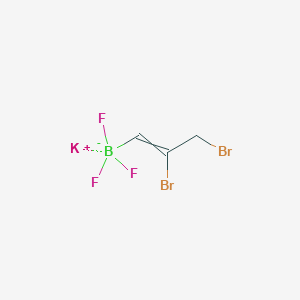
2-(Tetradecyloxy)ethyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetradecyloxy)ethyl palmitate is a chemical compound with the molecular formula C32H64O3 and a molecular weight of 496.85 g/mol . It is an ester formed from palmitic acid and 2-(tetradecyloxy)ethanol. This compound is known for its applications in various industries, including cosmetics and pharmaceuticals, due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecyloxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(tetradecyloxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes in these reactors can also improve the reaction rate and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetradecyloxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and alkanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Hydrolysis: Palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Tetradecyloxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics as an emollient and in pharmaceuticals as an excipient.
Wirkmechanismus
The mechanism of action of 2-(Tetradecyloxy)ethyl palmitate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Used in cosmetics and pharmaceuticals as a moisturizer and solvent.
Cetyl palmitate: A wax ester used in personal care products for its lubricating properties.
Uniqueness
2-(Tetradecyloxy)ethyl palmitate is unique due to its long alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly effective in formulations requiring long-lasting moisturization .
Eigenschaften
CAS-Nummer |
28843-33-6 |
|---|---|
Molekularformel |
C32H64O3 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
2-tetradecoxyethyl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI-Schlüssel |
XQXCNFKOGMOWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)
